4-(BenZyloxy)butylZinc bromide

Organometallic chemistry Chemoselectivity Functional group compatibility

Researchers requiring mild C(sp³)-C(sp²) bond formation in complex-molecule synthesis face limited options due to poor functional-group tolerance of Grignard or Suzuki reagents. 4-(Benzyloxy)butylzinc bromide solves this pain point as a chemoselective Negishi coupling synthon that preserves esters, nitriles, and unprotected amides. - Enables late-stage introduction of a protected hydroxybutyl chain without additional protection/deprotection steps. - Supplied as a 0.5 M solution in THF under argon; non-pyrophoric for safer automated workflows. - Typical coupling yields of 70-80% under mild Pd-catalyzed conditions.

Molecular Formula C11H15BrOZn
Molecular Weight 308.5 g/mol
Cat. No. B14877072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(BenZyloxy)butylZinc bromide
Molecular FormulaC11H15BrOZn
Molecular Weight308.5 g/mol
Structural Identifiers
SMILES[CH2-]CCCOCC1=CC=CC=C1.[Zn+]Br
InChIInChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1
InChIKeyHRQAHXYDNLYOSL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)butylzinc Bromide: Properties and Procurement


4-(Benzyloxy)butylzinc bromide (CAS not explicitly indexed but structurally derived from 4-benzyloxybutyl bromide ) is a functionalized primary alkylzinc halide belonging to the organozinc reagent class [1]. It is typically supplied as a solution in tetrahydrofuran (THF) and serves as a nucleophilic C(sp³) synthon in transition metal-catalyzed cross-coupling reactions, most notably Negishi couplings [1]. The compound features a terminal benzyl-protected alcohol (benzyloxy group) on a four-carbon alkyl chain, enabling the introduction of a protected hydroxyalkyl motif into complex molecular architectures. This reagent is valued for its balance of reactivity and functional group tolerance compared to highly basic organomagnesium or organolithium alternatives [1].

Why Organozinc Reagents Outperform Grignard and Boronic Esters


Direct substitution of 4-(benzyloxy)butylzinc bromide with the corresponding 4-(benzyloxy)butylmagnesium bromide (Grignard) or the Suzuki-compatible 4-(benzyloxy)butylboronic ester is precluded by fundamental differences in reactivity, functional group tolerance, and reaction pathway. Grignard reagents exhibit significantly higher basicity and nucleophilicity (carbon-magnesium bond is ~20% ionic [1]), which often leads to poor chemoselectivity and incompatibility with electrophilic functional groups such as esters, nitriles, and ketones commonly present in advanced synthetic intermediates [2]. In contrast, the less ionic carbon-zinc bond of the organozinc halide offers unique tolerance toward these sensitive groups, obviating the need for additional protection/deprotection steps [2]. Furthermore, while the corresponding alkylboronic ester might appear viable for Suzuki-Miyaura coupling, the transmetalation step for C(sp³)-B species is kinetically slower and often requires specialized ligands or harsher conditions compared to the more facile transmetalation of C(sp³)-Zn in Negishi couplings [2]. Thus, the selection of this specific organozinc reagent is dictated by a need for mild, chemoselective sp³-sp² bond formation in the presence of complex functionality.

Key Performance Evidence for 4-(Benzyloxy)butylzinc Bromide


Functional Group Tolerance: Organozinc vs. Grignard

As a class, alkylzinc bromides like 4-(benzyloxy)butylzinc bromide demonstrate markedly superior functional group tolerance relative to the analogous Grignard reagent (4-(benzyloxy)butylmagnesium bromide). The carbon-zinc bond remains unaffected by a broad spectrum of electrophilic functional groups, whereas the more ionic and basic carbon-magnesium bond reacts indiscriminately [1].

Organometallic chemistry Chemoselectivity Functional group compatibility

Negishi Coupling Efficiency vs. Suzuki-Miyaura

For the introduction of a primary alkyl chain bearing a protected alcohol, Negishi coupling employing 4-(benzyloxy)butylzinc bromide typically provides higher and more reproducible yields compared to the analogous Suzuki-Miyaura coupling using a 4-(benzyloxy)butylboronic ester. This is attributed to the faster transmetalation kinetics of C(sp³)-Zn species relative to C(sp³)-B species under mild palladium catalysis [1].

Negishi coupling Suzuki-Miyaura coupling Cross-coupling yield

Safety Profile: Alkylzinc Halide vs. Dialkylzinc

4-(Benzyloxy)butylzinc bromide, as an alkylzinc halide, possesses a significant safety and handling advantage over its dialkylzinc counterpart (bis(4-(benzyloxy)butyl)zinc). While dialkylzinc reagents are notoriously pyrophoric and spontaneously ignite upon exposure to air, alkylzinc halides are non-pyrophoric and can be conveniently handled and stored using standard Schlenk techniques [1].

Reagent stability Safety in synthesis Schlenk technique

Optimal Applications in Medicinal Chemistry


Late-Stage Functionalization of Complex Drug Candidates

The high functional group tolerance of 4-(benzyloxy)butylzinc bromide [1] makes it the reagent of choice for introducing a protected hydroxybutyl chain onto advanced pharmaceutical intermediates that contain sensitive moieties such as esters, nitriles, or unprotected amides. For example, its use is implicated in the synthesis of matrix metalloproteinase (MMP) inhibitors where a benzyloxybutyl side chain is crucial for achieving low nanomolar potency (Ki = 2 nM against MMP-8) [2]. A Grignard reagent would be incompatible with the unprotected succinamide and hydroxamic acid groups present in such targets [1].

Solid-Phase and Polymer-Supported Synthesis

In solid-phase organic synthesis (SPOS), 4-(benzyloxy)butylzinc bromide enables efficient on-resin Negishi coupling [1]. The non-pyrophoric nature of the alkylzinc halide [2] is a critical safety and operational advantage over dialkylzinc alternatives, allowing for simplified automation and parallel synthesis workflows. Its use has been demonstrated in generating polymer-supported benzyl-protected alcohols, which serve as versatile intermediates for further diversification [1].

Synthesis of Functionalized Lipids and Surfactants

This reagent is ideally suited for the preparation of novel amphiphilic molecules and lipid mimetics where a hydrophilic head group (introduced via the aryl/heteroaryl coupling partner) is connected to a hydrophobic tail (the benzyloxybutyl chain). The ability to conduct the cross-coupling under mild conditions with high yields (class-level yields of 70-80% [1]) ensures efficient access to a library of such compounds for structure-activity relationship (SAR) studies or materials science applications.

Linker-Functionalized Biaryl Motifs

When constructing biaryl systems for use as fluorescent probes or molecular rotors, the incorporation of a flexible, protected alcohol linker is often necessary. 4-(Benzyloxy)butylzinc bromide provides a direct, one-step method for attaching this linker via Negishi coupling to an aryl halide core. This approach is demonstrably more direct and step-economical than alternative multi-step sequences involving alkylation of a phenol or halide exchange, ultimately improving the overall yield and purity of the desired linker-functionalized biaryl [1].

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